Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane is an organosilicon compound that features a tert-butyl group, an iodopentene moiety, and a diphenylsilane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane typically involves the reaction of diphenylsilane with tert-butyl[(5-iodopent-4-EN-1-YL)oxy]chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodopentene moiety can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The double bond in the pentene moiety can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas are common.
Major Products
Substitution: Products include azido, cyano, or other substituted derivatives.
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: The major product is the corresponding alkane derivative.
Scientific Research Applications
Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The iodopentene moiety allows for versatile functionalization, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl[(5-bromopent-4-EN-1-YL)oxy]diphenylsilane
- Tert-butyl[(5-chloropent-4-EN-1-YL)oxy]diphenylsilane
- Tert-butyl[(5-fluoropent-4-EN-1-YL)oxy]diphenylsilane
Uniqueness
Tert-butyl[(5-iodopent-4-EN-1-YL)oxy]diphenylsilane is unique due to the presence of the iodine atom, which provides distinct reactivity compared to its halogenated analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions and providing unique opportunities for further functionalization .
Properties
CAS No. |
192504-22-6 |
---|---|
Molecular Formula |
C21H27IOSi |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
tert-butyl-(5-iodopent-4-enoxy)-diphenylsilane |
InChI |
InChI=1S/C21H27IOSi/c1-21(2,3)24(19-13-7-4-8-14-19,20-15-9-5-10-16-20)23-18-12-6-11-17-22/h4-5,7-11,13-17H,6,12,18H2,1-3H3 |
InChI Key |
CDZUIQOMPNTUFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC=CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.